2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-29-17-8-6-16(7-9-17)23-20(27)13-25-10-11-26-19(21(25)28)12-18(24-26)14-2-4-15(22)5-3-14/h2-12H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZJJVRPFOWURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies.
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein. This modulation disrupts the normal function of the protein, thereby inhibiting the replication of the virus.
Pharmacokinetics
The compound has a logP value of 3.1173 and a logD value of 3.1173 , suggesting it is moderately lipophilic. This could influence its absorption and distribution within the body. Its logSw value of -3.6884 indicates it is poorly soluble in water, which could affect its bioavailability.
Biological Activity
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure, which includes a pyrazolo[1,5-a]pyrazine core, suggests possible interactions with various biological targets, especially kinases involved in cancer progression.
- Molecular Formula : C22H19ClN4O3
- Molecular Weight : 422.87 g/mol
- CAS Number : 941939-15-7
1. Kinase Inhibition Potential
The pyrazolo[1,5-a]pyrazine ring system is known to be present in several kinase inhibitors. This indicates that this compound could potentially inhibit specific kinases. Kinase inhibition is a significant target in cancer therapy due to its role in cell signaling pathways that regulate cell growth and proliferation.
2. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the acetamide and aromatic groups may enhance interaction with microbial targets, although specific studies on this compound are still limited. Further in vitro investigations are necessary to confirm these activities and establish efficacy against various microbial strains .
3. In Vitro and In Vivo Studies
To fully understand the biological activity of this compound, comprehensive in vitro (cell culture) and in vivo (animal model) studies are essential. These studies would help elucidate the mechanisms of action, therapeutic potential, and safety profile of the compound.
Research Findings
Case Studies and Relevant Literature
While specific case studies on this compound are sparse, related literature provides insights into the biological activities of similar compounds:
- A study on pyrazolo[1,5-a]pyrazines highlighted their role as effective kinase inhibitors, suggesting a pathway for further exploration of this compound in cancer research.
- Research on structurally related compounds indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, which could be relevant for assessing the antimicrobial potential of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
